molecular formula C14H21NO4 B11928514 2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid

2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid

Cat. No.: B11928514
M. Wt: 267.32 g/mol
InChI Key: PUQIRTNPJRFRCZ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atenolol acid is a monocarboxylic acid that is a metabolite of atenolol, a widely used beta-blocker medication. Atenolol is primarily prescribed for the treatment of hypertension, angina, and certain heart-related conditions. Atenolol acid, being a derivative of atenolol, shares some of its pharmacological properties but is primarily studied for its metabolic and chemical characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atenolol acid typically involves the reaction of p-hydroxyphenylacetamide with ®-epichlorohydrin to form 4-(2-epoxyethyl) methoxy phenylacetamide. This intermediate is then reacted with dimethylamine to yield atenolol . A sustainable synthesis method using deep eutectic solvents has also been developed, which allows for the entire process to be conducted without additional bases or catalysts, under mild conditions, and with high yields .

Industrial Production Methods

Industrial production of atenolol acid follows similar synthetic routes but is optimized for large-scale production. The use of deep eutectic solvents in industrial settings has shown promise due to its environmental benefits and efficiency .

Chemical Reactions Analysis

Types of Reactions

Atenolol acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Dimethylamine, epichlorohydrin.

Major Products

The major products formed from these reactions include various derivatives of atenolol acid, which are studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Atenolol acid has several scientific research applications:

Mechanism of Action

Atenolol acid exerts its effects by interacting with beta-adrenergic receptors, similar to atenolol. It selectively binds to the beta-1 adrenergic receptor, inhibiting its activity and leading to a decrease in heart rate and blood pressure. This mechanism is crucial for its therapeutic effects in treating cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Atenolol acid is unique due to its specific metabolic pathway and its role as a metabolite of atenolol. Its selective binding to beta-1 adrenergic receptors and its pharmacokinetic properties make it distinct from other beta-blockers .

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid

InChI

InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)/t12-/m1/s1

InChI Key

PUQIRTNPJRFRCZ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CC(=O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O

Origin of Product

United States

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